3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 37620-37-4
VCID: VC0514131
InChI: InChI=1S/C16H13ClO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3
SMILES: CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Molecular Formula: C16H13ClO
Molecular Weight: 256.72g/mol

3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

CAS No.: 37620-37-4

Main Products

VCID: VC0514131

Molecular Formula: C16H13ClO

Molecular Weight: 256.72g/mol

3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one - 37620-37-4

CAS No. 37620-37-4
Product Name 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Molecular Formula C16H13ClO
Molecular Weight 256.72g/mol
IUPAC Name 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H13ClO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3
Standard InChIKey WSEZVGWJTWBTQK-IZZDOVSWSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
SMILES CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Canonical SMILES CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
PubChem Compound 562395
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator